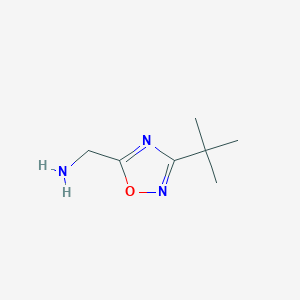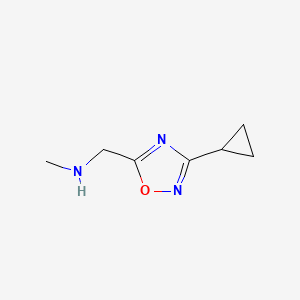
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one" is a chemical entity that appears to be a derivative of thiadiazole and pyrrolidinone. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom, and they are known for their wide range of biological activities. Pyrrolidinones are lactam structures with a five-membered ring, often exhibiting pharmacological properties.
Synthesis Analysis
The synthesis of related thiadiazole derivatives can be achieved through various methods. For instance, ultrasound-mediated one-pot synthesis has been reported for the creation of thiadiazolo[3,2-α]pyrimidine derivatives, which are structurally related to the compound . This method is environmentally friendly and convenient, suggesting that a similar approach might be applicable for synthesizing the compound of interest. Additionally, relay catalysis has been used to synthesize methyl 4-aminopyrrole-2-carboxylates, which could potentially be modified to introduce a thiadiazole moiety .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The substitution on this ring and the nature of the attached groups significantly influence the compound's properties and biological activity. For example, the substitution with a pyridyl group has been explored for antimycobacterial activity . The molecular structure of the compound would likely exhibit similar interactions due to the presence of the thiadiazole ring.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including cyclo-condensation and reactions with different aromatic aldehydes, as seen in the synthesis of thiazolidinones and Mannich bases . The reactivity of the amino group on the thiadiazole ring allows for these transformations, which could be relevant for further functionalization of the compound "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms in the ring system can lead to compounds with varying solubility, stability, and reactivity. For instance, the cytotoxicity of thiazolo[4,5-b]pyridine-2(3H)-one derivatives has been evaluated, indicating that these compounds can interact with biological systems . The compound is likely to have similar properties, such as moderate solubility and stability, making it suitable for biological applications.
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those containing 1,3,4-thiadiazole rings, are crucial in developing new medications due to their diverse pharmacological activities. These compounds are known for their antibacterial, anti-inflammatory, and antitumor properties, among others. The structural versatility of heterocyclic scaffolds allows for the synthesis of compounds with targeted biological activities, making them invaluable in drug discovery and development processes.
Antibacterial and Antimicrobial Applications : Studies have highlighted the synthesis and biological evaluation of various heterocyclic compounds, demonstrating significant antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This suggests the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Tiwary et al., 2016).
Antitubercular Activity : Some derivatives have shown promise in treating tuberculosis, a critical global health issue. For example, certain compounds exhibit in vitro efficacy against Mycobacterium tuberculosis, suggesting their potential as leads for developing new antitubercular drugs (Asif, 2014).
Cancer Research : Heterocyclic compounds derived from thiadiazole and other related structures have been investigated for their antitumor and anticancer properties. Their ability to interfere with various cellular processes makes them potential candidates for cancer therapy research (Mishra et al., 2015).
特性
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-3-2-4-10(5-8)17-7-9(6-11(17)18)12-15-16-13(14)19-12/h2-5,9H,6-7H2,1H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWNBYJXKDUBBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154461 |
Source


|
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142202-29-6 |
Source


|
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

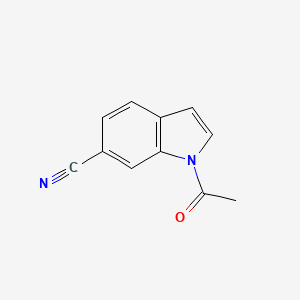

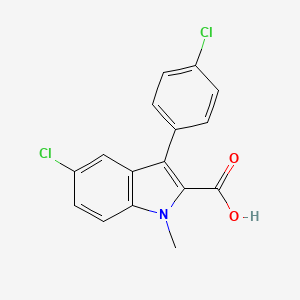
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
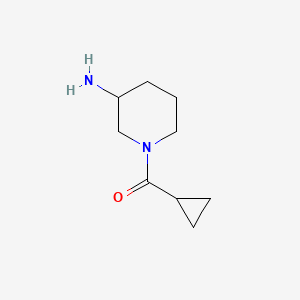
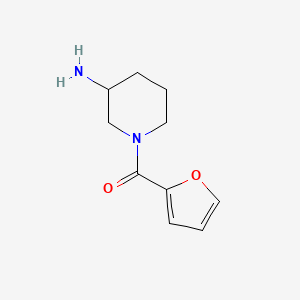
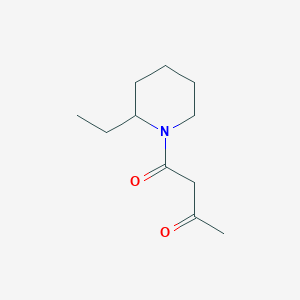
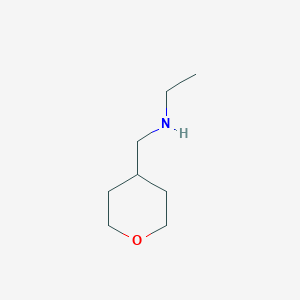
![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
